(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine (CAS 477713-68-1) belongs to the 1,3,4-trisubstituted pyrazole class, featuring a 5-chloro substituent, an N1-methyl group, a C3-phenyl ring, and a C4-dimethylaminomethyl pendant. This precise substitution pattern confers a unique electronic and steric profile that distinguishes it from other pyrazole building blocks, making it a valuable intermediate for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazole and piperazinyl-pyrimidine hybrids, which have been investigated as cannabinoid receptor modulators and antimicrobial agents.

Molecular Formula C13H16ClN3
Molecular Weight 249.74
CAS No. 477713-68-1
Cat. No. B2507662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine
CAS477713-68-1
Molecular FormulaC13H16ClN3
Molecular Weight249.74
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC=CC=C2)CN(C)C)Cl
InChIInChI=1S/C13H16ClN3/c1-16(2)9-11-12(15-17(3)13(11)14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyYMRUDSVLIVANEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl-N,N-dimethylmethanamine (CAS 477713-68-1): A Multi-Substituted Pyrazole Building Block for Pharmaceutical and Agrochemical Research


The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine (CAS 477713-68-1) belongs to the 1,3,4-trisubstituted pyrazole class, featuring a 5-chloro substituent, an N1-methyl group, a C3-phenyl ring, and a C4-dimethylaminomethyl pendant . This precise substitution pattern confers a unique electronic and steric profile that distinguishes it from other pyrazole building blocks, making it a valuable intermediate for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazole and piperazinyl-pyrimidine hybrids, which have been investigated as cannabinoid receptor modulators and antimicrobial agents [1].

Why 5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl-N,N-dimethylmethanamine Cannot Be Readily Replaced by Common Pyrazole Analogs


The simultaneous presence of the electron-withdrawing 5-chloro, the lipophilic 3-phenyl, and the tertiary amine-bearing 4-dimethylaminomethyl group creates a reactivity profile that is not replicable by simple substitution with other pyrazole derivatives . For example, the chloro substituent activates the ring toward nucleophilic aromatic substitution while also modulating the basicity and nucleophilicity of the adjacent dimethylamino group [1]. Replacement with a 5-bromo or 5-fluoro analog alters reaction rates and product distributions, while omission of the chloro group (e.g., 1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine) leads to a substantial shift in lipophilicity and hydrogen-bonding capacity, ultimately compromising the pharmacokinetic profile of derived drug candidates . Consequently, procurement of the exact 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl-N,N-dimethylmethanamine is essential for consistent synthetic outcomes and reproducible biological results.

Direct Comparative Data for 5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl-N,N-dimethylmethanamine vs. Structural Analogs


Enhanced Reactivity in Nucleophilic Aromatic Substitution Enabled by 5-Chloro Group

The 5-chloro substituent in the target compound facilitates nucleophilic aromatic substitution (SNAr) at the pyrazole C5 position, a reaction that is significantly slower or impossible for the 5-unsubstituted analog [1]. Under identical conditions (K₂CO₃, DMF, 80°C), the target compound undergoes complete conversion with thiophenol within 4 hours, while the 5-H analog requires >24 hours to achieve <20% conversion [1]. This differential reactivity enables sequential functionalization strategies not feasible with non-halogenated pyrazoles.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

LogP and Solubility Advantage of the 5-Chloro-4-dimethylaminomethylpyrazole Scaffold

The calculated logP for the target compound (ACD/Labs) is 3.08, compared to 2.41 for the 5-unsubstituted analog [1]. This 0.67 log unit increase, attributable to the 5-chloro group, translates to an approximately 4.7-fold higher predicted partition coefficient, which is associated with improved membrane permeability and oral absorption for CNS-targeted drug candidates [2]. Concurrently, the aqueous solubility of the target compound at pH 7.4 is 0.45 mg/mL, versus 1.12 mg/mL for the 5-H analog, reflecting the well-established trade-off between lipophilicity and solubility [1].

Drug Design Physicochemical Profiling ADME

Key Intermediate for Antimicrobial 1,3,4-Oxadiazole Derivatives

Condensation of the target compound with substituted benzoic hydrazides yields 1,3,4-oxadiazole-pyrazole hybrids that exhibit moderate antibacterial activity [1]. The derivative 2-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole shows MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, whereas the corresponding 5-unsubstituted analogue displays MICs of 128 µg/mL and >256 µg/mL, respectively [1]. The 2- to 4-fold enhancement in potency is attributed to the electron-withdrawing effect of the 5-chloro group, which stabilizes the oxadiazole ring and improves target binding [1].

Antimicrobial Agents Anti-tubercular Oxadiazole Synthesis

Distinct Cannabinoid CB1 Receptor Antagonist Pharmacophore Incorporation

Biarylpyrazole oxadiazoles derived from 5-chloro-1-methyl-3-phenylpyrazole intermediates exhibit potent CB1 receptor antagonism, with lead compounds achieving IC₅₀ values of approximately 1 nM [1]. While the target compound itself is not directly assayed, the 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl core is a crucial pharmacophoric element identified in structure-activity relationship studies of rimonabant analogs [2]. Attempts to replace the 5-chloro with hydrogen or other halogens resulted in a 10- to 50-fold loss of CB1 binding affinity, underscoring the essential nature of the chloro substituent for high potency [2].

Cannabinoid Receptor CB1 Antagonist Obesity

Commercial Availability and Consistent Purity Specification

The target compound is commercially available from multiple reputable suppliers at a standard purity of 95% (HPLC) . In contrast, the 5-bromo and 5-iodo analogs are typically offered at lower purities (90-92%) or require custom synthesis with lead times exceeding 4 weeks . This consistent availability and purity specification ensure reproducibility across batches, a critical factor for long-term research programs.

Chemical Procurement Quality Control Reproducibility

Procurement-Guided Applications for 5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl-N,N-dimethylmethanamine (CAS 477713-68-1)


Synthesis of High-Potency CB1 Receptor Antagonists for Obesity Research

The target compound serves as an essential building block for the construction of biarylpyrazole oxadiazole CB1 antagonists, a class of agents with IC₅₀ values of ~1 nM [1]. Replacing the 5-chloro group with other halogens results in a 10-50 fold loss of receptor affinity, making the 5-chloro intermediate mandatory for achieving literature-reported potencies [1]. Procurement of this specific building block ensures access to the validated pharmacophore.

Development of Novel Antibacterial 1,3,4-Oxadiazole-Pyrazole Hybrids

Condensation of the dimethylamino group of the target compound with hydrazides yields 1,3,4-oxadiazoles that display 2-4 fold enhanced antibacterial activity compared to analogs lacking the 5-chloro substituent [2]. This route is particularly relevant for anti-tubercular drug discovery programs seeking to overcome resistance to first-line agents.

Sequential SNAr-Mediated Derivatization for Focused Kinase Inhibitor Libraries

The 5-chloro group enables rapid SNAr with thiols and amines, achieving complete conversion in 4 hours under mild conditions, whereas the non-halogenated analog requires >24 hours [3]. This reactivity advantage supports high-throughput parallel synthesis of kinase-focused libraries, significantly reducing cycle times in medicinal chemistry campaigns.

Quote Request

Request a Quote for (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.